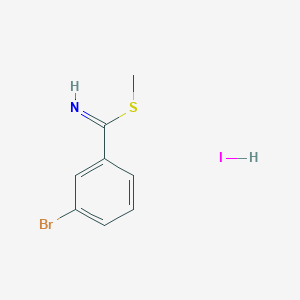

Methyl 3-bromobenzenecarboximidothioate;hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Understanding Chemical Transformations

Research into the metabolic pathways of bromobenzene derivatives, including compounds similar to Methyl 3-bromobenzenecarboximidothioate;hydroiodide, has shed light on the biological methylation processes of thiocatechols. These studies have identified the pathways through which bromobenzene is metabolized into S-methylated and O-methylated bromothiocatechols in organisms such as the Hartley guinea pig and the golden Syrian hamster. This knowledge is crucial for understanding the environmental and pharmacological implications of these compounds (Lertratanangkoon, 1993).

Synthesis and Reactivity

The study of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate and its reactions highlights the potential of bromobenzene derivatives in synthetic chemistry. These compounds serve as synthetic equivalents for various Michael adducts, providing pathways to novel organic molecules. Such research not only expands our understanding of chemical reactivity but also opens new avenues for material synthesis, which could have implications for pharmaceuticals and materials science (Vasin et al., 2016).

Polymer/Fullerene Solar Cells

In the field of renewable energy, studies have explored the use of bromobenzene derivatives as solvents in polymer/fullerene solar cells. Research indicates that these solvents can enhance the performance of solar cells by improving diode characteristics and charge-carrier mobility. This finding is pivotal for developing more efficient and environmentally friendly solar energy technologies (Huang et al., 2014).

Photocatalytic Applications

Investigations into the photocatalytic carbonylation of bromobenzene under ambient conditions have demonstrated the potential of using light to activate chemical reactions efficiently. Such research is fundamental for developing sustainable chemical processes that utilize renewable energy sources, minimizing environmental impact and enhancing industrial chemistry's sustainability (Mu et al., 2009).

Advanced Material Synthesis

Research on dinuclear gold(I) and gold(III) complexes of bridging functionalized bis(N-heterocyclic carbene) ligands demonstrates the role of bromobenzene derivatives in synthesizing complex materials. These materials have potential applications in catalysis, electronic devices, and photonics, showcasing the versatility and importance of bromobenzene derivatives in material science (Jean-Baptiste dit Dominique et al., 2009).

Propriétés

IUPAC Name |

methyl 3-bromobenzenecarboximidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS.HI/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQAUVWIVBBLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CC(=CC=C1)Br.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrINS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromobenzimidothioate hydroiodide salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

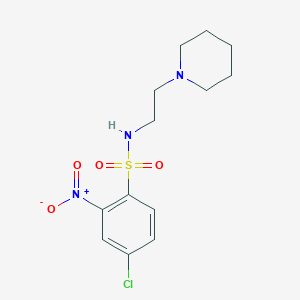

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2977485.png)

![3-[(2-Chloroacetyl)-methylamino]-N-cyclopropylpropanamide](/img/structure/B2977487.png)

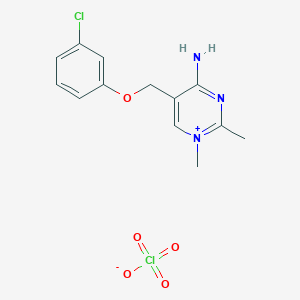

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2977495.png)